2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol
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Overview
Description
Preparation Methods
The synthesis of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chemical Reactions Analysis
2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group in the pyridine ring is likely involved in redox reactions, which can affect various biochemical pathways . detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol can be compared with other piperazine derivatives, such as:
These compounds share similar structural features but differ in their functional groups and overall chemical properties. The presence of the ethanol group in this compound makes it unique in terms of its solubility and reactivity.
Properties
IUPAC Name |
2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCLGYWUHYNLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589880 |
Source
|
Record name | 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747354-44-5 |
Source
|
Record name | 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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